molecular formula C9H8ClN3O2 B3093899 Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1250996-97-4

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No. B3093899
CAS RN: 1250996-97-4
M. Wt: 225.63 g/mol
InChI Key: CNONMADHJQAEAI-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a derivative of imidazo[1,2-b]pyridazine . Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . They are diverse in variety and structure and show different biological activities and pharmacological properties .


Synthesis Analysis

The compound was synthesized in a study where a new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was also synthesized . The structure of the synthesized compounds is novel compared to the previous imidazoles and pyrazines . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR .


Molecular Structure Analysis

The molecular formula of 6-Chloroimidazo[1,2-a]pyrazine is C6H4ClN3 . The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized structure of the title compound was calculated by density functional theory (DFT) using B3LYP function and 6-311+G (2d,p) basis set .


Chemical Reactions Analysis

The title compound can exist in four relatively stable conformations . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group, and ketone .


Physical And Chemical Properties Analysis

The molecular formula of 6-Chloroimidazo[1,2-a]pyrazine is C6H4ClN3, with an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da .

Scientific Research Applications

Drug Molecule Research

The imidazo[1,2-b]pyridazine derivatives, which include Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate, have good biological activity and have been widely studied in drug molecules . The successful kinase inhibitor bonatinib has aroused strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .

Antifungal Applications

These compounds show different biological activities and pharmacological properties, such as antifungal . This makes them potential candidates for the development of new antifungal drugs.

Anti-Diabetes Applications

Imidazo[1,2-b]pyridazine derivatives have also shown potential in anti-diabetes applications . This opens up possibilities for the development of new treatments for diabetes.

Antiparasitic Applications

These compounds have demonstrated antiparasitic properties , suggesting potential use in the treatment of parasitic infections.

Anti-Inflammatory Applications

The anti-inflammatory properties of these compounds make them potential candidates for the development of new anti-inflammatory drugs.

Anti-Proliferative Activity

Imidazo[1,2-b]pyridazine derivatives have shown anti-proliferative activity , indicating their potential use in cancer treatment.

Acetylcholinesterase Inhibitors

These compounds have been found to act as acetylcholinesterase inhibitors , which could be useful in the treatment of diseases like Alzheimer’s.

High Affinity Ligands for Gamma-Hydroxybutyric Acid (GHB) Binding Sites

Imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This suggests potential applications in neurological research and treatment.

Safety and Hazards

While specific safety and hazard information for Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is not available, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Avoid getting the chemical in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . They are diverse in variety and structure and show different biological activities and pharmacological properties . As such, they present a promising area for future research and development in drug discovery .

properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNONMADHJQAEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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